molecular formula C21H14BrClN4OS B12008479 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone CAS No. 577765-88-9

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone

Cat. No.: B12008479
CAS No.: 577765-88-9
M. Wt: 485.8 g/mol
InChI Key: OBUKJLHJVOFPTE-UHFFFAOYSA-N
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Description

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties

Preparation Methods

The synthesis of 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone typically involves multiple steps. One common synthetic route includes the S-alkylation of 4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazole-3-thiol with 2-bromo-1-(2-chlorophenyl)ethanone in an alkaline medium . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced techniques and equipment to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromophenyl and pyridinyl groups may enhance the compound’s binding affinity and specificity towards these targets . Further research is needed to fully elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone include other triazole derivatives such as:

  • 4-(4-bromophenyl)-5-phenyl-1,2,4-triazole-3-thiol
  • 4-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-1,2,4-triazole-3-thiol

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities . The unique combination of bromophenyl, pyridinyl, and chlorophenyl groups in this compound distinguishes it from other triazole derivatives and may contribute to its distinct applications and mechanisms of action.

Biological Activity

The compound 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly in the context of medicinal chemistry.

Structural Characteristics

This compound features a complex structure comprising:

  • A triazole ring , which is known for its diverse biological activities.
  • A pyridine moiety , contributing to its pharmacological properties.
  • Aromatic groups, including bromophenyl and chlorophenyl , which may enhance its biological interactions.

The molecular formula is C21H15BrN5OSC_{21}H_{15}BrN_5OS, with a molecular weight of approximately 484.37 g/mol. The presence of halogenated phenyl groups is significant as they can influence the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the pyridine and bromophenyl groups via substitution reactions.
  • Final modifications to yield the target compound.

Antimicrobial Properties

Research indicates that compounds containing a 1,2,4-triazole core exhibit significant antimicrobial activity. Derivatives of this class have been shown to effectively inhibit bacterial growth against various strains, including resistant bacteria. The bromine substitution in this compound may enhance its binding interactions with microbial targets, potentially improving its efficacy against infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The structural components allow it to interact with specific molecular pathways involved in cell proliferation and apoptosis. For instance, compounds with similar triazole structures have demonstrated activity against various cancer cell lines .

Table 1 summarizes the anticancer activity observed in related compounds:

CompoundCell Line Tested% Growth Inhibition
Compound AUO-31 (Renal)75%
Compound BMCF-7 (Breast)65%
Compound CHeLa (Cervical)70%

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Studies have shown that triazole derivatives can exhibit anti-inflammatory activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This effect is hypothesized to be mediated through inhibition of pro-inflammatory cytokines and enzymes .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of enzyme activity , particularly those involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Modulation of signaling pathways , which may lead to altered cell growth and apoptosis.

Case Studies

Recent research has focused on evaluating the biological activity of related triazole compounds:

  • Study on Antimicrobial Activity : A study demonstrated that triazole derivatives inhibited the growth of resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
  • Evaluation of Anticancer Properties : Another study highlighted the dual anticancer activity of triazole compounds against multiple cancer cell lines, indicating their potential as therapeutic agents .

Properties

CAS No.

577765-88-9

Molecular Formula

C21H14BrClN4OS

Molecular Weight

485.8 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone

InChI

InChI=1S/C21H14BrClN4OS/c22-15-7-9-16(10-8-15)27-20(14-4-3-11-24-12-14)25-26-21(27)29-13-19(28)17-5-1-2-6-18(17)23/h1-12H,13H2

InChI Key

OBUKJLHJVOFPTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)Cl

Origin of Product

United States

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